molecular formula C21H15BrN4OS B11982933 5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11982933
M. Wt: 451.3 g/mol
InChI Key: BKFWZNHBEZLHDK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Substitution Reactions:

    Schiff Base Formation: The condensation of the triazole derivative with 3-phenoxybenzaldehyde results in the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Disulfides: From oxidation of the thiol group.

    Amines: From reduction of the Schiff base.

    Substituted Derivatives: From nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Antifungal Agents: Triazole derivatives are well-known for their antifungal activity.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents.

Industry

    Agriculture: Used as fungicides and herbicides.

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A well-known antifungal agent.

    Voriconazole: Another antifungal agent with a triazole ring.

Uniqueness

5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-bromophenyl and 3-phenoxybenzylidene groups, which may confer specific biological activities and chemical reactivity not seen in other triazole derivatives.

Properties

Molecular Formula

C21H15BrN4OS

Molecular Weight

451.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15BrN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+

InChI Key

BKFWZNHBEZLHDK-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.